(S)-2-(Aminooxy)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

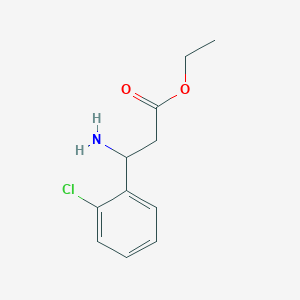

“(S)-2-(Aminooxy)propanoic acid hydrochloride” likely refers to a compound that contains an aminooxy functional group and a propanoic acid moiety. The “S” denotes the stereochemistry of the molecule .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a three-carbon backbone (from the propanoic acid), with an aminooxy functional group attached .Chemical Reactions Analysis

Aminooxy compounds are known to react with aldehydes and ketones to form oximes . They can also participate in other reactions depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, aminooxy compounds are polar due to the presence of the aminooxy functional group .Scientific Research Applications

Synthetic Chemistry and Asymmetric Catalysis

In synthetic chemistry, (S)-2-(Aminooxy)propanoic acid hydrochloride is utilized for its chiral properties in the preparation of optically pure compounds. O'Reilly et al. (1990) demonstrated the synthesis of optically pure (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid, using a protocol that minimizes racemization, indicating the compound's role in producing enantiomerically pure substances (O'reilly, Derwin, & Lin, 1990). Additionally, the work by He et al. (2006) on novel recoverable catalysts for asymmetric transfer hydrogenation shows the compound's relevance in developing catalytic systems that enhance enantioselectivity in chemical syntheses (He, Zhang, Jiang, Liu, Sun, & Zhang, 2006).

Molecular Interactions and Coordination Chemistry

Warnke and Trojanowska (1993) explored the interactions between (S)-2-(Aminooxy)propanoic acid and its esters with palladium(II), revealing the ability of these compounds to form chelates and coordinate through the aminooxy group. This highlights the compound's utility in studying metal-ligand interactions and the synthesis of coordination compounds (Warnke & Trojanowska, 1993).

Fluorescence Derivatization for Bioanalytical Applications

Fluorescence derivatization is another significant area where this compound finds application. Frade et al. (2007) discussed the use of derivatives of amino acids, including (S)-2-(Aminooxy)propanoic acid, for fluorescence derivatization, allowing for enhanced detection and quantification in bioanalytical assays (Frade, Barros, Moura, & Gonçalves, 2007).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(2S)-2-aminooxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEWBCLCRPGTIO-DKWTVANSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)ON.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2818351.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818354.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2818356.png)

![1-[3-(3-Fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2818357.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2818358.png)

![4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2818363.png)

![N-(sec-butyl)-4-isobutyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2818366.png)

![Ethyl 4-((4-((4-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2818370.png)